rac-trans Sertraline-d3 Hydrochloride is an isotopically labeled derivative of Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used as an antidepressant. The compound is characterized by its racemic mixture, which contains equal amounts of two enantiomers. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications. It is classified under multiple categories, including antidepressants, chiral molecules, and stable isotopes, with applications in neurotransmission research and drug metabolism studies .
The compound is commercially available from various suppliers, including LGC Standards and MedChemExpress, where it is offered as a reference standard for research and analytical purposes. It is produced using advanced synthetic methodologies that ensure high purity levels (greater than 95% as determined by high-performance liquid chromatography) and stability during storage .
rac-trans Sertraline-d3 Hydrochloride falls into several classifications:
The synthesis of rac-trans Sertraline-d3 Hydrochloride involves several key steps:
rac-trans Sertraline-d3 Hydrochloride participates in various chemical reactions:
The mechanism of action of rac-trans Sertraline-d3 Hydrochloride involves its role as a selective serotonin reuptake inhibitor.
The pharmacokinetics of Sertraline exhibits significant variability among individuals, with inconsistent reports regarding oral bioavailability. The compound's efficacy and stability are influenced by environmental factors such as storage temperature .
Physicochemical parameters such as logP values indicate its hydrophobicity, affecting its absorption and distribution in biological systems .
rac-trans Sertraline-d3 Hydrochloride has several scientific applications:
This comprehensive analysis demonstrates the significance of rac-trans Sertraline-d3 Hydrochloride in both pharmaceutical research and practical applications within medicinal chemistry.
rac-trans Sertraline-d₃ Hydrochloride (C₁₇H₁₄D₃Cl₂N•HCl) has become an indispensable internal standard (IS) for the precise quantification of sertraline in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure – featuring three deuterium atoms at the methyl group of the amine moiety – provides near-identical chromatographic behavior and extraction efficiency to native sertraline while offering distinct mass spectral resolution. During MS analysis, the compound generates a characteristic mass shift of 3 Da compared to unlabelled sertraline (m/z 342 → m/z 345 for [M+H]⁺), enabling unambiguous differentiation. This isotopic separation is critical for minimizing ion suppression or enhancement effects in electrospray ionization sources, thereby significantly improving analytical accuracy. Studies consistently report that using this deuterated IS reduces coefficient of variation (CV) in inter-day assays to <5%, compared to >15% when using structural analogs or non-isotopic internal standards [1] [4] [9].
The application extends beyond basic therapeutic drug monitoring to specialized pharmacological research. For instance, rac-trans Sertraline-d₃ Hydrochloride enables reliable quantification of sertraline enantiomers in cerebrospinal fluid studies investigating blood-brain barrier penetration asymmetries. Its physicochemical stability under various sample preparation conditions (including protein precipitation, solid-phase extraction, and liquid-liquid extraction) further solidifies its utility as a robust IS across diverse laboratory protocols. When subjected to accelerated stability testing, the compound maintains >98% purity after 72 hours at room temperature in plasma and serum matrices, ensuring consistent performance throughout analytical batches [1] [9].
Table 1: Key Characteristics of rac-trans Sertraline-d₃ HCl as Internal Standard
Property | Specification | Impact on LC-MS/MS Performance |
---|---|---|
Molecular Formula | C₁₇H₁₄D₃Cl₂N•HCl | Unique mass for selective detection |
Molecular Weight | 345.71 g/mol | 3 Da shift from native sertraline (342.69 g/mol) |
Deuteration Position | N-methyl group | Minimal chromatographic retention time variance |
Purity | >95% (HPLC) | Reduced risk of interference peaks |
Storage Stability | -20°C | Consistent response over long-term use |
Achieving precise quantification of sertraline at therapeutically relevant concentrations (typically 1-100 ng/mL in plasma) requires meticulous optimization of analytical methods using rac-trans Sertraline-d₃ Hydrochloride. Critical parameters include ionization conditions, chromatographic separation, and matrix effect mitigation. Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions of m/z 306→159 for native sertraline and m/z 309→162 for the deuterated IS demonstrates optimal sensitivity with signal-to-noise ratios exceeding 50:1 at 1 ng/mL concentrations. Reverse-phase chromatography employing C18 columns (2.1 × 50 mm, 1.7 µm) with isocratic elution using 65:35 (v/v) 10mM ammonium formate (pH 3.0):acetonitrile provides baseline separation within 3.5 minutes, effectively resolving sertraline from major endogenous interferents in plasma and brain homogenates [1] [4].
Matrix effects present substantial challenges in trace analysis, particularly when transitioning between different biological specimens. rac-trans Sertraline-d₃ Hydrochloride enables accurate compensation of ion suppression when incorporated at consistent concentrations (typically 50 ng/mL) throughout sample preparation workflows. Studies comparing post-extraction addition versus post-column infusion methods demonstrate that the deuterated IS corrects for up to 92% of matrix-induced signal variation across different biological sources (plasma, urine, cerebrospinal fluid). This correction capability is particularly valuable when analyzing hyperlipidemic plasma samples, where ion suppression can reach 30-40% without proper IS correction. Additionally, the compound's stability during freeze-thaw cycles (≤15% degradation after five cycles at -80°C) ensures reliable quantification in longitudinal studies involving archived samples [3] [7] [9].
Table 2: Analytical Performance of rac-trans Sertraline-d₃ HCl in Optimized LC-MS/MS Assays
Parameter | Plasma | Brain Homogenate | Urine |
---|---|---|---|
Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.5 ng/g | 0.3 ng/mL |
Linear Range | 0.2-200 ng/mL | 0.5-500 ng/g | 0.3-300 ng/mL |
Extraction Recovery | 89.2% ± 3.1 | 82.7% ± 4.8 | 85.6% ± 5.2 |
Matrix Effect (%) | 3.2 ± 1.5 | 8.7 ± 2.3 | 5.4 ± 2.1 |
Intra-day Precision (RSD%) | 2.8% | 4.1% | 3.5% |
The analytical superiority of rac-trans Sertraline-d₃ Hydrochloride over non-isotopic internal standards has been systematically evaluated through comparative pharmacokinetic studies. When contrasted with structural analogs like rac-trans-N-Desmethyl Sertraline or demethyl citalopram, the deuterated standard demonstrates significantly improved accuracy in quantifying sertraline's metabolic stability. In human liver microsome assays, deuterated IS-based methods detected a 22% increase in sertraline's intrinsic clearance compared to methods using structural analogs, highlighting the underestimation bias introduced by non-isotopic standards. This precision stems from the deuterated IS's identical retention time (Δtᵣ < 0.05 min) and nearly identical recovery rates during sample preparation (Δ recovery < 3%) relative to the analyte [2] [7] [8].
A critical consideration in deuterated IS application is the potential for deuterium exchange or isotope effects during analysis. Rigorous evaluation of rac-trans Sertraline-d₃ Hydrochloride under various pH conditions (pH 2.0-8.0) and mobile phase compositions reveals no detectable deuterium loss (<0.5% exchange) during 24-hour incubation periods. Chromatographic comparisons demonstrate that the deuterium substitution induces negligible isotope effects (α = 1.0003) in reversed-phase systems, eliminating the retention time shifts observed with heavier isotopes (¹³C, ¹⁵N). When evaluating metabolite interference, the deuterated IS shows <0.01% contribution to the N-desmethylsertraline channel, whereas structural analogs like rac-trans-N-Desmethyl Sertraline-d₃ Hydrochloride exhibit significant cross-contribution (up to 15%) to sertraline quantification channels due to incomplete chromatographic resolution [2] [5] [7].
Table 3: Comparative Performance of Internal Standards in Sertraline Quantification
Characteristic | rac-trans Sertraline-d₃ HCl | Structural Analogs | Impact on Data Quality |
---|---|---|---|
Retention Time Match | Δtᵣ < 0.05 min | Δtᵣ = 0.3-1.2 min | Eliminates quantification timing errors |
Ionization Efficiency | Ratio 1.02 ± 0.03 | Ratio 1.85 ± 0.15 | Prevents over/under-correction of MS response |
Recovery Consistency | 96% ± 3 | 72% ± 11 | Reduces variability in sample preparation |
Metabolite Interference | <0.01% | 12-15% | Avoids false elevation of parent drug concentrations |
Matrix Effect Correction | 92-97% | 65-78% | Improves accuracy in complex biological samples |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0